7-Bromo-5-methyl-5H-pyrrolo-[3,2-d]pyrimidine-6-carbaldehyde
Description
Properties
CAS No. |
1419101-10-2 |
|---|---|
Molecular Formula |
C8H6ClN3O |
Molecular Weight |
195.60 g/mol |
IUPAC Name |
4-chloro-5-methylpyrrolo[3,2-d]pyrimidine-6-carbaldehyde |
InChI |
InChI=1S/C8H6ClN3O/c1-12-5(3-13)2-6-7(12)8(9)11-4-10-6/h2-4H,1H3 |
InChI Key |
WULIZEOAYMSIHS-UHFFFAOYSA-N |
SMILES |
CN1C2=CN=CN=C2C(=C1C=O)Br |
Canonical SMILES |
CN1C(=CC2=C1C(=NC=N2)Cl)C=O |
Origin of Product |
United States |
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrrolo[2,3-d]pyrimidine derivatives, have been reported to inhibit p21-activated kinase 4 (pak4) , which plays a crucial role in various cancers .
Mode of Action
Pyrrolo[2,3-d]pyrimidine derivatives, which share a similar structure, have been found to inhibit pak4 . They interact with PAK4 at the molecular level, mainly through molecular dynamics simulations and binding free energy calculations .
Biochemical Pathways
The inhibition of pak4 by similar compounds can affect various signaling pathways, leading to changes in cell growth, apoptosis prevention, cell proliferation, and senescence regulation .
Result of Action
Similar compounds have shown significant antiproliferative effects on various cancer cell lines .
Biochemical Analysis
Biochemical Properties
7-Bromo-5-methyl-5H-pyrrolo-[3,2-d]pyrimidine-6-carbaldehyde plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with fibroblast growth factor receptors (FGFRs), which are involved in various cellular processes such as cell proliferation, differentiation, and angiogenesis. The compound’s interaction with FGFRs suggests its potential as a therapeutic agent in cancer treatment, where it may inhibit the abnormal activation of these receptors.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving FGFRs. By inhibiting these receptors, the compound can reduce cell proliferation and induce apoptosis in cancer cells. Additionally, it affects gene expression and cellular metabolism, leading to altered cellular functions and potentially inhibiting tumor growth.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with FGFRs. This binding inhibits the receptor’s kinase activity, preventing the phosphorylation of downstream signaling molecules. As a result, the activation of pathways such as RAS-MEK-ERK and PI3K-Akt is inhibited, leading to reduced cell proliferation and increased apoptosis. The compound may also influence gene expression by modulating transcription factors involved in these pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits FGFR activity without significant toxicity. At higher doses, toxic effects such as liver damage and reduced body weight have been observed. These findings highlight the importance of optimizing dosage to balance therapeutic efficacy and safety.
Metabolic Pathways
This compound is involved in metabolic pathways related to its biotransformation and elimination. The compound is metabolized by liver enzymes, leading to the formation of various metabolites. These metabolites may retain some biological activity and contribute to the overall effects of the compound. The interaction with liver enzymes also suggests potential drug-drug interactions that need to be considered in therapeutic applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound interacts with specific transporters and binding proteins, which facilitate its uptake and accumulation in target tissues. This distribution pattern is crucial for its therapeutic efficacy, as it ensures that the compound reaches the intended sites of action.
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and nucleus. The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments. This localization is essential for its activity, as it allows the compound to interact with its molecular targets and exert its biological effects.
Biological Activity
7-Bromo-5-methyl-5H-pyrrolo-[3,2-d]pyrimidine-6-carbaldehyde is a compound belonging to the pyrrolopyrimidine class, which has garnered attention for its diverse biological activities, particularly in cancer research. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C8H6BrN3O
- Molecular Weight : 195.60 g/mol
- CAS Number : 1419101-10-2
The biological activity of this compound is primarily linked to its interaction with specific cellular targets:
-
Inhibition of p21-Activated Kinase 4 (PAK4) :
- Compounds with similar structures have been shown to inhibit PAK4, which plays a significant role in cell signaling pathways related to growth and survival.
- This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.
-
Interaction with Fibroblast Growth Factor Receptors (FGFRs) :
- The compound has demonstrated the ability to bind to FGFRs, inhibiting their kinase activity and affecting downstream signaling pathways involved in cell differentiation and angiogenesis.
- This interaction suggests potential applications in targeting tumors that rely on FGFR signaling for growth.
Antiproliferative Effects
Research indicates that this compound exhibits significant antiproliferative effects across various cancer cell lines. The following table summarizes the observed IC50 values against different cancer types:
Case Studies
- MCF-7 Cell Line Study :
-
HCT116 Cell Line Evaluation :
- Another investigation revealed that this compound could induce apoptosis in HCT116 cells through the inhibition of FGFR signaling pathways, leading to decreased cell viability and increased apoptosis markers.
Scientific Research Applications
Inhibition of Kinases
One of the primary applications of 7-Bromo-5-methyl-5H-pyrrolo-[3,2-d]pyrimidine-6-carbaldehyde is as an inhibitor of specific kinases, particularly tropomyosin-related kinases (Trks). Trks are involved in critical cellular processes, including pain sensation and tumor growth. Inhibiting these kinases can provide targeted therapies for conditions such as:
- Cancer
- Chronic Pain
- Neuropathic Pain Conditions such as diabetic neuropathy and post-herpetic neuralgia .
Pharmaceutical Development
The compound is being explored for its potential use in developing pharmaceutical compositions aimed at treating various diseases. Its ability to modulate kinase activity positions it as a promising lead compound in drug discovery efforts targeting:
- Pain Management
- Oncology (cancer treatments)
The development of derivatives based on this compound could lead to more effective treatments with fewer side effects .
Table of Relevant Studies
Notable Research Insights
- Pain Management : Research indicates that compounds similar to 7-Bromo-5-methyl-5H-pyrrolo-[3,2-d]pyrimidine derivatives have shown promise in managing chronic pain through their action on Trk receptors. This suggests a pathway for the development of new analgesics with fewer side effects compared to traditional opioids .
- Anti-Cancer Activity : Studies have highlighted the role of pyrrolo-pyrimidine derivatives in cancer therapy, particularly through their ability to inhibit pathways critical for tumor growth and metastasis. The specific action of 7-Bromo-5-methyl derivatives on these pathways is an area of ongoing research .
Comparison with Similar Compounds
7-Bromo-4-chloro-5-methyl-5H-pyrrolo-[3,2-d]pyrimidine (13a)
Ethyl 7-bromo-2,4-diethoxy-5H-pyrrolo-[3,2-d]pyrimidine-6-carboxylate
- Molecular Formula : C₁₃H₁₆BrN₃O₄
- Molecular Weight : 358.19 g/mol
- Key Differences : Contains ethoxy groups (OEt) at positions 2 and 4 and an ethyl ester (COOEt) at position 6 instead of the methyl and carbaldehyde groups.
- Properties : Higher molecular weight and lipophilicity (XLogP3: 3) due to ester and ethoxy substituents .
- Applications : Used in synthetic pathways requiring hydrolyzable ester groups .
Thieno-Pyrimidine Analogs
Thieno-pyrimidines share a sulfur-containing heterocyclic core instead of the nitrogen-rich pyrrolo system. Examples from EP 2 402 347 A1 include:
2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde
- Molecular Formula : C₁₁H₁₁ClN₄O₂S
- Molecular Weight : 330.76 g/mol
- Key Differences: Thieno (sulfur-containing) core vs. pyrrolo; morpholino group at position 4.
- Synthesis : Prepared via Suzuki-Miyaura coupling or reductive amination .
- Applications : Intermediate for kinase inhibitors (e.g., PI3K/mTOR inhibitors) .
2-(1H-Indazol-4-yl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine-6-carbaldehyde
- Molecular Formula : C₁₈H₁₅N₇O₂S
- Molecular Weight : 417.43 g/mol
- Key Differences : Indazole substituent at position 2 enhances π-stacking interactions in target binding .
- Applications : Anticancer drug candidates .
Pyrimidinedione Derivatives
5-Bromo-6-methyl-3-(1-methylpropyl)-2,4(1H,3H)-pyrimidinedione (Bromacil)
- Molecular Formula : C₉H₁₃BrN₂O₂
- Molecular Weight : 273.12 g/mol
- Key Differences : Pyrimidinedione core with bromine and alkyl substituents.
- Applications : Herbicide .
Comparative Analysis Table
Key Research Findings
Synthetic Flexibility : The carbaldehyde group in this compound enables diverse functionalization (e.g., reductive amination, nucleophilic additions), making it superior to halogenated analogs like 13a for drug discovery .
Biological Relevance: Thieno-pyrimidine analogs exhibit enhanced binding to kinase ATP pockets due to sulfur’s electronic effects, whereas pyrrolo-pyrimidines are preferred for hydrogen-bonding interactions .
Functional Group Impact : Ethyl ester derivatives (e.g., C₁₃H₁₆BrN₃O₄) show higher stability in aqueous media compared to aldehydes but require hydrolysis for further reactivity .
Preparation Methods
Halogenation and Core Pyrrolo[3,2-d]pyrimidine Formation
The starting material is often a 5H-pyrrolo[3,2-d]pyrimidine core, which can be selectively brominated at the 7-position. This is achieved by controlled electrophilic aromatic substitution using brominating agents such as N-bromosuccinimide (NBS) or bromine under mild conditions to avoid over-bromination or substitution at undesired positions.
Methylation at the 5-Position
Methylation is introduced at the 5-position of the pyrrolo ring by:
- Using methyl iodide or methyl sulfate in the presence of a base (e.g., sodium hydride or potassium carbonate).
- Alkylation reactions carried out in polar aprotic solvents such as dimethylformamide (DMF) at controlled temperatures (around 50 °C) to ensure selective methylation.
Formylation at the 6-Position
The aldehyde group at the 6-position is introduced by formylation reactions such as:
- Vilsmeier-Haack formylation using POCl3 and DMF, which generates the electrophilic iminium intermediate that attacks the activated heterocyclic ring.
- Alternative formylation methods may involve lithiation of the halogenated intermediate followed by quenching with electrophilic formyl sources like DMF or paraformaldehyde.
Representative Experimental Procedure
A representative synthesis reported involves the following steps:
| Step | Reagents and Conditions | Yield | Notes |
|---|---|---|---|
| 1. Bromination of pyrrolo[3,2-d]pyrimidine core | NBS in acetonitrile at 0 °C | ~70% | Selective monobromination at 7-position |
| 2. Methylation at 5-position | Methyl iodide, NaH, DMF, 50 °C | 60-75% | Alkylation under mild conditions |
| 3. Formylation at 6-position | POCl3, DMF, 0-25 °C | 50-65% | Vilsmeier-Haack reaction for aldehyde introduction |
This sequence allows for the stepwise construction of this compound with moderate to good overall yields.
Detailed Reaction Example from Literature
A specific example involves the lithiation of 7-bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine followed by reaction with an electrophilic aldehyde source:
- A solution of 7-bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine (80 mg, 0.34 mmol) in tetrahydrofuran (THF) is cooled to -78 °C.
- tert-Butyllithium (1.7 M in pentane, 0.43 mL, 0.73 mmol) is added dropwise to generate the lithiated intermediate.
- After 5 minutes, a chilled solution of an electrophilic aldehyde compound (e.g., trifluoro-substituted ethanone derivative) is added.
- The reaction mixture is allowed to warm to room temperature, quenched, and purified to isolate the aldehyde-functionalized product.
- Yield reported: approximately 32% under these conditions.
This method highlights the use of strong bases for lithiation and subsequent electrophilic trapping to introduce the aldehyde group at the desired position.
Analytical and Purity Data
The final compound typically exhibits:
| Property | Value |
|---|---|
| Molecular Formula | C8H6BrN3O (for this compound) |
| Molecular Weight | ~246 g/mol |
| Solubility | Moderate in organic solvents such as DMSO and DMF |
| Melting Point | Not widely reported, generally decomposes upon heating |
| Spectroscopic Data | Characteristic aldehyde proton signal at ~9-10 ppm in ^1H NMR; bromine isotopic pattern in MS |
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Electrophilic Bromination | NBS, Acetonitrile | 0 °C, 1-2 h | 70 | Selective bromination | Requires careful temperature control |
| Methylation | Methyl iodide, NaH, DMF | 50 °C, 3-6 h | 60-75 | High regioselectivity | Sensitive to moisture |
| Vilsmeier-Haack Formylation | POCl3, DMF | 0-25 °C, 2-4 h | 50-65 | Direct aldehyde introduction | Harsh reagents, possible side reactions |
| Lithiation + Electrophilic Quench | tert-BuLi, THF, -78 °C | 32 (example) | Allows diverse electrophiles | Requires low temperature, air-sensitive reagents |
Q & A
Q. Basic
- Thin-Layer Chromatography (TLC) : Use CH₂Cl₂/MeOH (99:1) to monitor reaction progress and isolate intermediates ().
- Column Chromatography : Silica gel with gradient elution (e.g., CH₂Cl₂ → MeOH-CH₂Cl₂) resolves polar byproducts ().
- Crystallization : Ethanol-DMF mixtures yield high-purity crystals for X-ray diffraction studies ().
How does the bromine substituent influence further functionalization of the pyrrolo[3,2-d]pyrimidine scaffold?
Advanced
Bromine at position 7 enhances electrophilic aromatic substitution (EAS) reactivity, enabling:
- Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids to install diverse aryl groups (e.g., 3,5-dibromophenyl derivatives, ).
- Nucleophilic Displacement : Bromine can be replaced by amines or thiols under basic conditions ().
Mechanistic Insight : The electron-withdrawing effect of bromine stabilizes transition states in EAS, favoring para-substitution in subsequent reactions ().
What role does the methyl group at position 5 play in modulating biological activity?
Advanced
The 5-methyl group:
- Enhances Lipophilicity : Improves membrane permeability, critical for antitumor activity (e.g., thiophene-2-carboxylic acid derivatives inhibit cancer cell proliferation, ).
- Steric Effects : Shields reactive sites (e.g., position 6), reducing undesired side reactions during derivatization ().
Structure-Activity Relationship (SAR) : Methyl substitution at position 5 correlates with improved IC₅₀ values in kinase inhibition assays ().
What analytical challenges arise in ensuring the stability of pyrrolo[3,2-d]pyrimidine carbaldehydes?
Q. Advanced
- Aldehyde Reactivity : The 6-carbaldehyde group is prone to oxidation or nucleophilic attack. Stabilization strategies include:
- Polymorphism : Monitor crystallization conditions (e.g., solvent polarity) to avoid polymorphic forms affecting bioavailability ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
